molecular formula C8H8N2S B2791215 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole CAS No. 383142-66-3

5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole

Cat. No. B2791215
CAS RN: 383142-66-3
M. Wt: 164.23
InChI Key: OYCPGVAQKXJRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(1H-pyrrol-1-yl)aniline is a biochemical used for proteomics research . It has a molecular weight of 172.23 and a molecular formula of C11H12N2 .


Molecular Structure Analysis

The InChI code for 5-methyl-2-(1H-pyrrol-1-yl)aniline is 1S/C11H12N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,12H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Methyl-2-(1H-pyrrol-1-yl)aniline is a solid at room temperature . Its melting point is between 88 - 90 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methyl-2-pyrrol-1-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-7-6-9-8(11-7)10-4-2-3-5-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCPGVAQKXJRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole

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